Butane-2,3-diamine

Description

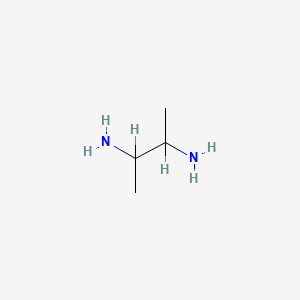

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butane-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWVXCQZPNWFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903769 | |

| Record name | 2,3-Butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-86-0 | |

| Record name | 2,3-Butanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Racemic Butane-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for producing racemic butane-2,3-diamine, a crucial building block in various chemical and pharmaceutical applications. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as 2,3-diaminobutane, is a chiral diamine with three stereoisomers: a meso compound and a pair of enantiomers (R,R and S,S). The racemic mixture, consisting of equal amounts of the (R,R) and (S,S) enantiomers, is a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry. This document focuses on established methods for the synthesis of the racemic form.

Synthetic Pathways

Two principal methods for the synthesis of racemic this compound are well-documented: the reduction of dimethylglyoxime (B607122) and the hydrolysis of a cyclic imidazoline (B1206853) derivative. A third potential route, the reductive amination of 2,3-butanedione (B143835), is also explored.

Method 1: Reduction of Dimethylglyoxime with Lithium Aluminum Hydride

A common and effective method for preparing racemic this compound is the reduction of dimethylglyoxime (butane-2,3-dione dioxime) using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This reaction proceeds by the reduction of both oxime functionalities to primary amines.

Reaction Pathway

Caption: Reduction of Dimethylglyoxime to Racemic this compound.

Experimental Protocol

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under a stream of dry nitrogen.

-

Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is prepared. The molar ratio of LiAlH₄ to dimethylglyoxime should be in excess to ensure complete reduction, typically around 2:1 to 3:1.

-

Reaction: A solution of dimethylglyoxime in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete conversion.

-

Quenching and Work-up: The reaction flask is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser work-up).

-

Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with ether.

-

Purification: The combined ethereal filtrates are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate. The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield racemic this compound as a colorless oil.[1]

Method 2: Hydrolysis of 2-Ethoxy-4,5-dihydro-4,5-dimethylimidazole

Another documented synthesis involves the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole. This method utilizes a cyclic precursor which, upon hydrolysis, cleaves to form the desired diamine.[1]

Reaction Pathway

Caption: Hydrolysis of an Imidazoline Derivative to Racemic this compound.

Experimental Protocol

Detailed experimental procedures for this specific hydrolysis are not as commonly reported in readily accessible literature. However, a general procedure would involve the following steps:

-

Reaction Setup: The starting imidazoline derivative is dissolved in a suitable solvent, likely an aqueous alcohol mixture.

-

Hydrolysis: A solution of a strong base, such as barium hydroxide, or a strong acid is added to the solution. The mixture is then heated to reflux for a sufficient period to effect complete hydrolysis.

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized. If a base was used for hydrolysis, the mixture is typically acidified and then made basic again to liberate the free diamine. The product is then extracted into an organic solvent.

-

Purification: The organic extracts are dried, and the solvent is removed. The resulting crude diamine is purified by distillation under reduced pressure.

Method 3: Reductive Amination of 2,3-Butanedione

A plausible and efficient alternative for the synthesis of racemic this compound is the direct reductive amination of 2,3-butanedione (diacetyl). This one-pot reaction involves the formation of a diimine intermediate from the diketone and ammonia (B1221849), followed by in-situ reduction.

Reaction Pathway

Caption: Reductive Amination of 2,3-Butanedione.

Experimental Protocol

While a specific protocol for the reductive amination of 2,3-butanedione to this compound is not widely detailed, a general procedure can be adapted from standard reductive amination protocols:

-

Reaction Setup: 2,3-butanedione is dissolved in a suitable solvent, typically methanol (B129727) or ethanol.

-

Amine Source: A source of ammonia, such as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol, is added to the solution of the diketone.

-

Imine Formation: The mixture is stirred at room temperature to allow for the formation of the diimine intermediate. The reaction may be gently heated to facilitate this step.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a metal catalyst like Raney Nickel or Palladium on carbon) can be employed.

-

Work-up: After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction is quenched appropriately depending on the reducing agent used. The pH is adjusted to be basic to ensure the diamine is in its free base form.

-

Isolation and Purification: The product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by fractional distillation under reduced pressure.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product, racemic this compound.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Dimethylglyoxime | C₄H₈N₂O₂ | 116.12 | 240 (decomposes) |

| 2,3-Butanedione | C₄H₆O₂ | 86.09 | 88 |

Table 2: Properties and Spectroscopic Data of Racemic this compound

| Property | Value |

| Molecular Formula | C₄H₁₂N₂ |

| Molar Mass | 88.15 g/mol |

| Boiling Point | 144-145 °C (at 760 mmHg) |

| 44-45 °C (at 25 mmHg)[1] | |

| Appearance | Colorless oil[1] |

| ¹H NMR | Data not explicitly found in searches. Expected signals would include a doublet for the methyl protons and a multiplet for the methine protons, along with a broad singlet for the amine protons. |

| ¹³C NMR | Data not explicitly found in searches. Expected signals would include a peak for the methyl carbons and a peak for the methine carbons. |

| IR Spectroscopy | Data not explicitly found in searches. Expected characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and N-H bending (around 1600 cm⁻¹). |

| Mass Spectrometry | Data not explicitly found in searches. The molecular ion peak (M⁺) would be expected at m/z = 88. Common fragmentation patterns would involve the loss of methyl and amino groups. |

Conclusion

The synthesis of racemic this compound can be effectively achieved through several synthetic routes. The reduction of dimethylglyoxime with lithium aluminum hydride is a well-established method, though it requires careful handling of a pyrophoric reagent. The hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole offers an alternative, though detailed protocols are less common. Reductive amination of 2,3-butanedione presents a modern and potentially high-yielding one-pot approach. The choice of method will depend on the available reagents, equipment, and the desired scale of the synthesis. Further optimization of the reaction conditions for the less detailed methods could provide efficient and scalable processes for the production of this important diamine.

References

A Technical Guide to the Chiral Resolution of Butane-2,3-diamine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Butane-2,3-diamine is a chiral vicinal diamine with the formula CH₃CH(NH₂)CH(NH₂)CH₃. It possesses two stereogenic centers, giving rise to three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-butane-2,3-diamine, and an achiral meso form, (2R,3S)-butane-2,3-diamine[1][2]. The C₂-symmetric nature of the enantiomers makes them highly valuable as chiral ligands in asymmetric catalysis and as building blocks in the synthesis of pharmaceuticals and other complex chiral molecules[1].

The separation of the racemic mixture of this compound into its constituent enantiomers, a process known as chiral resolution, is critical for these applications. The most common and economically viable method for this resolution is through the formation of diastereomeric salts using a chiral resolving agent[3]. This guide provides an in-depth overview of this process, focusing on the use of tartaric acid as the resolving agent, detailed experimental protocols, and methods for analyzing the resulting enantiomeric purity.

Principle of Resolution via Diastereomeric Salt Formation

Chiral resolution by this method leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties (e.g., solubility, melting point), diastereomers do not[4]. The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts:

-

(R)-Amine + (R)-Acid → (R,R)-Salt

-

(S)-Amine + (R)-Acid → (S,R)-Salt

These two salts, (R,R) and (S,R), have different physical properties. This difference, most notably in solubility, allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a chosen solvent, while the other remains in the mother liquor[5]. After separation, the chiral resolving agent is removed by treatment with a base, liberating the enantiomerically enriched amine[5]. Tartaric acid is a widely documented and effective resolving agent for diamines like this compound[1][6].

Workflow for Chiral Resolution

The overall process can be visualized as a multi-step workflow from the initial racemic mixture to the final, purified enantiomers. The following diagram illustrates the key stages of the resolution process.

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Experimental Protocols

The following protocols are generalized procedures based on established methods for resolving chiral diamines with tartaric acid. Optimization of solvent ratios, temperatures, and crystallization times may be necessary to achieve maximum yield and purity.

Protocol 1: Diastereomeric Salt Formation & Crystallization

This protocol details the formation and separation of the diastereomeric salts.

Materials and Equipment:

-

Racemic (±)-butane-2,3-diamine

-

L-(+)-tartaric acid

-

Methanol (B129727) (or Methanol/Water mixture)

-

Erlenmeyer flasks

-

Heating/stirring plate

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

-

Dissolution of Diamine: In a flask, dissolve one equivalent of racemic this compound in a minimal amount of warm methanol.

-

Dissolution of Resolving Agent: In a separate flask, dissolve one equivalent of L-(+)-tartaric acid in warm methanol. Note: The optimal stoichiometry may vary; using 0.5 equivalents of a diacid like tartaric acid can sometimes be effective[5].

-

Salt Formation: Slowly add the tartaric acid solution to the diamine solution with continuous stirring.

-

Crystallization: Allow the combined solution to cool slowly to room temperature. The less soluble diastereomeric salt, typically the ((2R,3R)-diamine · L-tartrate), should begin to precipitate.

-

Maximizing Yield: To maximize crystal formation, place the flask in an ice bath or refrigerate for several hours (or overnight)[5].

-

Isolation: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer. The collected solid is the enriched diastereomeric salt.

Protocol 2: Liberation of the Free Enantiomer

This protocol describes how to recover the pure amine from the isolated salt.

Materials and Equipment:

-

Diastereomeric salt crystals from Protocol 4.1

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

-

Deionized water

-

Organic solvent for extraction (e.g., Dichloromethane (B109758) or Ethyl Acetate)

-

Separatory funnel

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolution of Salt: Dissolve the purified diastereomeric salt in deionized water.

-

Basification: Add a 2 M NaOH solution dropwise while stirring until the solution is strongly basic (pH > 10). This neutralizes the tartaric acid and liberates the free diamine[5].

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the free diamine using an organic solvent like dichloromethane (3 x volume of aqueous layer).

-

Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched this compound.

Quantitative Data Summary

The efficiency of a chiral resolution is measured by the chemical yield and the enantiomeric excess (e.e.) of the product. While specific values for the resolution of this compound with tartaric acid are not consistently reported across the literature, the following table provides target parameters and representative data from similar resolutions of diamines.

| Parameter | Description | Target Value / Representative Data |

| Chemical Yield | The percentage of the desired enantiomer recovered from the initial racemic mixture. | >40% (Theoretical max is 50% for one enantiomer) |

| Enantiomeric Excess (e.e.) | A measure of the purity of the final product, calculated as (% Major Enantiomer - % Minor Enantiomer). | >95% (often requires recrystallization)[7] |

| Specific Rotation [α] | The angle of rotation of plane-polarized light by a solution of the chiral substance. A key indicator of enantiomeric purity. | Sign should be consistent with the desired enantiomer. Value increases with purity. |

Note: Data is generalized. Actual yields and e.e. are highly dependent on specific experimental conditions.

Analysis of Enantiomeric Purity

Determining the enantiomeric excess of the final product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis.

Generalized Protocol for Chiral HPLC Analysis

Principle: Enantiomers are separated by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.

Materials and Equipment:

-

HPLC system with UV or other suitable detector

-

Chiral column (e.g., cyclofructan-based or crown ether-based for amines)[8][9]

-

Mobile phase (e.g., Hexane (B92381)/Ethanol with additives like trifluoroacetic acid and triethylamine)[8]

-

Resolved this compound sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the resolved diamine in the mobile phase.

-

Method Development: Select a suitable chiral column and mobile phase. For primary amines, a common mobile phase is a mixture of hexane and ethanol, sometimes with acidic or basic additives to improve peak shape and resolution[8].

-

Injection and Elution: Inject the sample onto the HPLC system and run the analysis.

-

Data Analysis: Integrate the peak areas for the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

The following diagram outlines the logic of determining enantiomeric excess.

Caption: Logical workflow for the determination of enantiomeric excess using Chiral HPLC.

References

- 1. This compound (563-86-0)|High-Purity Chiral Diamine [benchchem.com]

- 2. organic chemistry - Is (2R,3S)-butane-2,3-diol chiral? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 5. benchchem.com [benchchem.com]

- 6. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. asianpubs.org [asianpubs.org]

Spectroscopic Properties of (2R,3R)-Butane-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (2R,3R)-butane-2,3-diamine. Due to the limited availability of experimentally derived spectra for this specific stereoisomer in public databases, this guide presents expected spectroscopic characteristics based on the known properties of aliphatic primary diamines. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to facilitate empirical studies.

Introduction

(2R,3R)-Butane-2,3-diamine, a chiral organic compound with the chemical formula C₄H₁₂N₂, is a valuable building block in asymmetric synthesis and coordination chemistry. Its stereospecific nature makes it a critical component in the development of chiral ligands and catalysts. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for (2R,3R)-butane-2,3-diamine based on the general principles of NMR, IR, and MS for similar aliphatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for (2R,3R)-Butane-2,3-diamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.0 - 1.2 | Doublet | 6H | Methyl protons (CH₃) |

| ~2.5 - 2.8 | Multiplet | 2H | Methine protons (CH) |

| Broad singlet | 4H | Amine protons (NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data for (2R,3R)-Butane-2,3-diamine

| Chemical Shift (δ) ppm | Assignment |

| ~15 - 25 | Methyl carbons (CH₃) |

| ~45 - 55 | Methine carbons (CH) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for (2R,3R)-Butane-2,3-diamine

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3400 - 3250 | N-H stretch | Primary amine, two bands expected (symmetric and asymmetric)[1][2][3] |

| 2970 - 2850 | C-H stretch | Aliphatic C-H bonds |

| 1650 - 1580 | N-H bend | Primary amine scissoring[1] |

| 1470 - 1430 | C-H bend | Methyl and methine groups |

| 1250 - 1020 | C-N stretch | Aliphatic amine[1] |

| 910 - 665 | N-H wag | Primary amine[1] |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for (2R,3R)-Butane-2,3-diamine

| m/z | Ion | Notes |

| 88 | [M]⁺ | Molecular ion |

| 73 | [M-CH₃]⁺ | Loss of a methyl group |

| 44 | [CH₃CHNH₂]⁺ | Alpha-cleavage fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-10 mg of (2R,3R)-butane-2,3-diamine in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Solvent Selection: Use a deuterated solvent in which the compound is soluble, such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to prevent magnetic field distortions.

3.1.2. Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal interference in the IR spectrum (e.g., carbon tetrachloride, CCl₄). The solution is then placed in a liquid sample cell.

3.2.2. Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or solvent-filled cell).

-

Sample Spectrum: Record the spectrum of the prepared sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Sample Concentration: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Filtration: Ensure the sample is free of any particulate matter by filtering if necessary.

3.3.2. Data Acquisition

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization:

-

ESI: Introduce the sample solution into the ESI source. This is a soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺.

-

EI: Introduce the sample (often via a gas chromatograph) into the EI source. This is a hard ionization technique that will likely produce the molecular ion [M]⁺ and various fragment ions.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of (2R,3R)-butane-2,3-diamine.

Caption: Workflow for the spectroscopic analysis of (2R,3R)-butane-2,3-diamine.

References

In-depth Technical Guide on the Thermodynamic Data of Butane-2,3-diamine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for the stereoisomers of butane-2,3-diamine: (2R,3R)-butane-2,3-diamine, (2S,3S)-butane-2,3-diamine, and meso-butane-2,3-diamine. Given the scarcity of experimental thermodynamic data in publicly available literature, this guide also delves into computational chemistry approaches as a robust alternative for obtaining these crucial parameters. Detailed experimental protocols for key thermodynamic measurements are also provided as a reference for future empirical studies.

This compound, a chiral vicinal diamine, is a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.[1] The stereochemistry of this diamine is critical as different isomers can lead to vastly different biological activities when used as ligands in chiral catalysts or incorporated into drug molecules.[2][3][4] Understanding the thermodynamic properties of each stereoisomer is fundamental for optimizing reaction conditions, predicting product stability, and comprehending their interactions in biological systems.

Stereoisomers of this compound

This compound possesses two chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound.[1][5]

Stereoisomers of this compound.

Thermodynamic Data

Table 1: Computed Thermodynamic Data for this compound Isomers (Gas Phase)

| Compound | Isomer | Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Entropy (S°) (J/mol·K) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| This compound | (2R,3R) | Value not found | Value not found | Value not found |

| This compound | (2S,3S) | Value not found | Value not found | Value not found |

| This compound | meso | Value not found | Value not found | Value not found |

| 1,2-Butanediamine | - | -120.2 ± 0.8 (liquid)[6] | Value not found | Value not found |

Note: Specific computed values for the enthalpy of formation, standard entropy, and Gibbs free energy of formation for the individual stereoisomers of this compound were not found in the surveyed literature. The table structure is provided for when such data becomes available. The development of computational studies to determine these values is a clear area for future research.

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key thermodynamic properties of liquid amines. While these protocols are not specific to this compound, they represent the established procedures that would be employed for such a study.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This value can then be used to calculate the standard enthalpy of formation.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the liquid amine is encapsulated in a combustible container of known heat of combustion.

-

Bomb Assembly: The sample is placed in a stainless steel "bomb," which is then sealed and pressurized with pure oxygen to approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter bucket. The calorimeter is assembled with a stirrer and a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

-

Calculations: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the ignition energy and any side reactions (e.g., formation of nitric acid from residual nitrogen).

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid at different temperatures.

Methodology:

-

Apparatus: A temperature-controlled vessel containing the liquid sample is connected to a pressure measurement system.

-

Vapor Pressure Measurement: The temperature of the sample is precisely controlled, and the corresponding vapor pressure is measured once the system reaches equilibrium. This is repeated at several different temperatures.

-

Data Analysis: The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is used to analyze the data. A plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line.

-

Calculation: The enthalpy of vaporization (ΔHvap) is calculated from the slope of the line, which is equal to -ΔHvap/R, where R is the ideal gas constant.

Computational Workflow for Thermodynamic Data

Due to the lack of experimental data, computational chemistry is the most viable route to obtaining the thermodynamic properties of this compound isomers. Density Functional Theory (DFT) and more accurate composite methods like G3MP2 are commonly employed for this purpose.

Computational workflow for thermodynamic properties.

Role in Asymmetric Synthesis and Drug Development

Chiral diamines are crucial ligands in asymmetric catalysis, a field of immense importance in drug development where the synthesis of a single enantiomer of a drug is often required to ensure efficacy and avoid side effects. The stereoisomers of this compound can be used to create chiral metal complexes that catalyze reactions to produce enantiomerically pure products.

References

- 1. This compound (563-86-0)|High-Purity Chiral Diamine [benchchem.com]

- 2. The Relation Between Stereochemistry and Biological Activity of Platinum(II) Complexes Chelated with Chiral Diamine Ligands: An Intricate Problem+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]

- 6. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to the Coordination Chemistry of Butane-2,3-diamine with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butane-2,3-diamine (bn) is a chiral diamine ligand that has garnered significant interest in the field of coordination chemistry. Its ability to form stable chelate rings with transition metals, coupled with the stereochemical implications of its chiral centers, makes it a versatile building block for the synthesis of a wide array of metal complexes. These complexes are not only of fundamental academic interest for studying stereoisomerism and conformational analysis in coordination compounds but also exhibit potential applications in asymmetric catalysis and materials science. This technical guide provides a comprehensive overview of the synthesis, structure, spectroscopic properties, and reactivity of this compound transition metal complexes.

This compound exists as three stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-butane-2,3-diamine, and an achiral meso form, (R,S)-butane-2,3-diamine.[1] This stereoisomerism is a critical aspect of its coordination chemistry, as the spatial arrangement of the methyl and amino groups dictates the conformation of the chelate ring and the overall geometry of the resulting metal complex.

Synthesis of this compound Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the direct reaction of a metal salt with the diamine ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product. The different stereoisomers of this compound can be separated by fractional crystallization of their hydrochloride or tartrate salts.[1]

Experimental Protocols

1. Synthesis of Tris(meso-2,3-butanediamine)cobalt(III) Chloride

This synthesis is adapted from procedures for analogous tris(diamine)cobalt(III) complexes.[2]

-

Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), meso-2,3-butanediamine, activated charcoal, concentrated hydrochloric acid (HCl).

-

Procedure:

-

Dissolve cobalt(II) chloride hexahydrate in water.

-

To this solution, add a stoichiometric amount (3 equivalents) of meso-2,3-butanediamine.

-

Add a small amount of activated charcoal to the solution.

-

Aerate the mixture by bubbling air through it for several hours to oxidize Co(II) to Co(III). The color of the solution should change, indicating the formation of the Co(III) complex.

-

Heat the solution to ensure complete reaction and then filter to remove the activated charcoal.

-

Add concentrated HCl to the filtrate to precipitate the chloride salt of the complex.

-

Cool the solution in an ice bath to maximize precipitation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol (B145695), and then diethyl ether.

-

Dry the product in a desiccator.

-

2. Synthesis of Dichlorobis(meso-2,3-butanediamine)nickel(II)

This procedure is based on the synthesis of related dichlorobis(diamine)nickel(II) complexes.

-

Materials: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), meso-2,3-butanediamine, ethanol.

-

Procedure:

-

Dissolve nickel(II) chloride hexahydrate in a minimal amount of warm ethanol.

-

Separately, dissolve a stoichiometric amount (2 equivalents) of meso-2,3-butanediamine in ethanol.

-

Slowly add the ligand solution to the metal salt solution with stirring.

-

A precipitate of the complex should form. The mixture may be gently heated to ensure complete reaction.

-

Cool the mixture to room temperature and then in an ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol and then diethyl ether.

-

Dry the complex in a desiccator.

-

3. Synthesis of Bis(rac-2,3-butanediamine)copper(II) Perchlorate (B79767)

-

Materials: Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O), racemic-2,3-butanediamine, methanol (B129727).

-

Procedure:

-

Dissolve copper(II) perchlorate hexahydrate in methanol. Caution: Perchlorate salts can be explosive and should be handled with care.

-

In a separate flask, dissolve a stoichiometric amount (2 equivalents) of racemic-2,3-butanediamine in methanol.

-

Slowly add the diamine solution to the copper salt solution with constant stirring.

-

The complex will precipitate from the solution. The reaction is typically rapid at room temperature.

-

Stir the mixture for a short period to ensure complete precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the precipitate with a small amount of cold methanol and then diethyl ether.

-

Air-dry the product. Do not heat perchlorate salts.

-

Structural Characterization

The stereochemistry of the this compound ligand profoundly influences the structure of the resulting metal complexes. The methyl groups on the chelate ring can adopt either axial or equatorial positions, leading to different ring conformations (λ or δ). The overall chirality of the complex is denoted by Δ or Λ.

A notable example is the structure of the carbonatobis(meso-2,3-butanediamine)cobalt(III) cation, [Co(meso-bn)₂CO₃]⁺, which has been determined by X-ray crystallography.[1] This structure confirmed the presence of axial methyl groups on each of the diamine-cobalt rings, a feature that is rarely observed.[1]

Table 1: Typical Crystallographic Data for this compound Transition Metal Complexes

| Parameter | Cobalt(III) | Nickel(II) | Copper(II) |

| Coordination Geometry | Octahedral | Octahedral/Square Planar | Distorted Octahedral |

| M-N Bond Length (Å) | 1.95 - 2.00 | 2.05 - 2.15 | 2.00 - 2.10 (eq), 2.2-2.4 (ax) |

| N-M-N Bite Angle (°) | ~85 | ~84 | ~83 |

| N-C Bond Length (Å) | 1.48 - 1.52 | 1.47 - 1.51 | 1.47 - 1.51 |

| C-C (in chelate ring) (Å) | 1.50 - 1.54 | 1.49 - 1.53 | 1.49 - 1.53 |

Note: These are representative values and can vary depending on the specific complex, counter-ion, and crystal packing forces.

Spectroscopic Properties

The electronic and vibrational properties of this compound complexes provide valuable insights into their structure and bonding.

1. UV-Visible Spectroscopy

The UV-Vis spectra of these complexes are dominated by d-d electronic transitions of the central metal ion. The position and intensity of these bands are indicative of the coordination geometry and the ligand field strength. For example, octahedral Co(III) complexes typically exhibit two main d-d absorption bands.

2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the coordination of the diamine ligand. Key vibrational bands include the N-H stretching and bending modes, as well as the M-N stretching frequency, which appears in the far-IR region.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes, such as those of Co(III), Ni(II) (square planar), Pt(II), and Pd(II). The chemical shifts and coupling constants of the ligand protons and carbons provide information about the conformation of the chelate rings and the overall symmetry of the complex. For platinum complexes, ¹⁹⁵Pt NMR can be particularly informative.[3]

Table 2: Representative Spectroscopic Data for this compound Complexes

| Metal Ion | Complex Type | UV-Vis (λmax, nm) | Key IR Frequencies (cm⁻¹) |

| Co(III) | [Co(bn)₃]³⁺ | ~470, ~340 | ν(N-H): 3100-3300, δ(NH₂): ~1600 |

| Ni(II) | [Ni(bn)₂(H₂O)₂]²⁺ | ~360, ~580, ~950 | ν(N-H): 3100-3300, δ(NH₂): ~1590 |

| Cu(II) | [Cu(bn)₂]²⁺ | ~550 | ν(N-H): 3100-3300, δ(NH₂): ~1580 |

| Pt(II) | [Pt(bn)Cl₂] | - | ν(N-H): 3100-3300, ν(Pt-N): ~550 |

Note: Spectral data can vary with the stereoisomer of the ligand, the counter-ion, and the solvent.

Thermodynamic Stability

The stability of this compound complexes in solution is quantified by their formation constants (or stability constants). These constants are typically determined by potentiometric or spectrophotometric titrations. The stability of complexes with divalent first-row transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The stereochemistry of the this compound ligand can also influence the thermodynamic stability of the complexes. Differences in steric interactions between the methyl groups in the meso and racemic isomers can lead to variations in their complex formation constants.

Table 3: Stability Constants (log K) for this compound Complexes in Aqueous Solution

| Metal Ion | Ligand Isomer | log K₁ | log K₂ | log K₃ |

| Co(II) | meso | ~5.5 | ~4.5 | - |

| rac | ~5.8 | ~4.8 | - | |

| Ni(II) | meso | ~7.0 | ~5.8 | ~3.5 |

| rac | ~7.4 | ~6.2 | ~4.0 | |

| Cu(II) | meso | ~10.0 | ~8.5 | - |

| rac | ~10.5 | ~9.0 | - | |

| Zn(II) | meso | ~5.2 | ~4.3 | - |

| rac | ~5.5 | ~4.6 | - |

Note: These are approximate values based on trends observed for similar diamine ligands and can vary with experimental conditions such as temperature and ionic strength.

Reactivity and Catalytic Applications

The reactivity of this compound transition metal complexes is a subject of ongoing research, with a particular focus on their potential as catalysts in asymmetric synthesis. The chiral environment provided by the diamine ligand can be transferred to a substrate, enabling enantioselective transformations.

Noyori Asymmetric Hydrogenation

One of the most significant applications of chiral diamines is in the Noyori asymmetric hydrogenation of ketones and imines.[4][5][6] In this reaction, a ruthenium(II) complex containing a chiral diphosphine ligand (e.g., BINAP) and a chiral 1,2-diamine is used as the catalyst. While 1,2-diphenylethylenediamine (dpen) is commonly used, derivatives of this compound can also be employed.

The catalytic cycle is believed to proceed through a metal-ligand bifunctional mechanism.[1][7] The ruthenium hydride and the amine proton of the diamine ligand are transferred to the carbonyl group of the substrate in a concerted, six-membered transition state.

In this cycle, the diamine ligand is not merely a spectator but plays a crucial role in the proton transfer step, highlighting the concept of metal-ligand bifunctionality.

Logical Workflow for Synthesis and Characterization

The general workflow for studying the coordination chemistry of this compound with a transition metal is outlined below.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and multifaceted field. The interplay of the ligand's stereochemistry with the electronic and geometric preferences of the metal center gives rise to a diverse range of complexes with interesting structural features and reactivity. While much is known, particularly for classical coordination complexes, the exploration of their full potential in areas such as asymmetric catalysis and materials science remains an active area of research. The detailed understanding of their synthesis, structure, and properties, as outlined in this guide, is crucial for the rational design of new functional metal-based systems for a variety of applications, including in the development of new synthetic methodologies relevant to the pharmaceutical industry.

References

- 1. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 3. scilit.com [scilit.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Conformational Landscape of Butane-2,3-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butane-2,3-diamine, a chiral vicinal diamine, serves as a critical structural motif in medicinal chemistry and catalyst design. Its conformational preferences, dictated by a subtle interplay of steric and electronic effects, profoundly influence its biological activity and stereochemical control in asymmetric synthesis. This technical guide provides a comprehensive analysis of the conformational landscape of the three stereoisomers of this compound: the achiral meso form and the chiral (2R,3R) and (2S,3S) enantiomers. By drawing upon established principles of conformational analysis and leveraging data from analogous systems, this document elucidates the key factors governing the stability of its rotameric forms. Particular emphasis is placed on the role of intramolecular hydrogen bonding in favoring gauche conformations over the anti arrangement of the amino groups. This guide also outlines detailed experimental and computational protocols for the rigorous conformational analysis of vicinal diamines, providing a framework for further investigation in drug development and materials science.

Introduction

This compound possesses two stereocenters, giving rise to three distinct stereoisomers: a meso compound ((2R,3S)-butane-2,3-diamine) and a pair of enantiomers ((2R,3R)- and (2S,3S)-butane-2,3-diamine).[1] The spatial arrangement of the two amino groups is a key determinant of the molecule's overall shape, which in turn dictates its interaction with biological targets and its efficacy as a chiral ligand in catalysis. The conformational flexibility around the central C2-C3 bond results in a dynamic equilibrium between different staggered rotamers, primarily the anti and gauche conformations.

A central theme in the conformational analysis of vicinal diamines is the potential for intramolecular hydrogen bonding between the two amino groups. This non-covalent interaction can significantly stabilize specific conformations, often leading to a preference for gauche arrangements where the amino groups are in close proximity, a phenomenon also observed in related vicinal diols.[2][3]

Stereoisomers of this compound

The three stereoisomers of this compound are depicted below:

-

(2R,3S)-butane-2,3-diamine (meso) : An achiral diastereomer with a plane of symmetry.

-

(2R,3R)-butane-2,3-diamine : A chiral enantiomer.

-

(2S,3S)-butane-2,3-diamine : The corresponding enantiomer of the (2R,3R) form.

The conformational analysis of each of these stereoisomers reveals distinct energetic landscapes.

Conformational Analysis: Gauche vs. Anti

Rotation about the central C2-C3 bond in this compound gives rise to three staggered conformations: one anti and two gauche.

-

Anti Conformation : The two amino groups are positioned at a dihedral angle of approximately 180°. This arrangement minimizes steric repulsion between these bulky groups.

-

Gauche Conformation : The amino groups are at a dihedral angle of approximately 60°. While this introduces some steric strain, it allows for the formation of an intramolecular hydrogen bond between the lone pair of one nitrogen and a proton on the other.

The relative stability of the anti and gauche conformers is determined by the balance between steric hindrance and the stabilizing effect of intramolecular hydrogen bonding. For many vicinal disubstituted ethanes, the anti conformer is favored due to reduced steric strain.[4][5] However, in systems capable of intramolecular hydrogen bonding, such as vicinal diols and diamines, the gauche conformation is often more stable.[2]

Conformational Preferences of meso-Butane-2,3-diamine

For the meso isomer, the two gauche conformations are enantiomeric and therefore have the same energy. The key equilibrium is between the anti and the pair of gauche conformers. It is anticipated that the intramolecular hydrogen bonding in the gauche conformers will lead to their being the more stable species.

Conformational Preferences of Chiral this compound

In the case of the chiral (2R,3R) and (2S,3S) isomers, the two gauche conformations are diastereomeric and thus have different energies. One gauche conformer will exhibit a different steric environment for the methyl groups compared to the other. However, the primary stabilizing factor is still expected to be the intramolecular hydrogen bond, leading to a predominance of gauche conformations at equilibrium.

Quantitative Conformational Analysis Data

Table 1: Calculated Relative Energies and Dihedral Angles for the Stable Conformers of meso-Butane-2,3-diamine (Hypothetical Data)

| Conformer | N-C-C-N Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Gauche | ~60 | 0.0 | Intramolecular H-bonding (stabilizing), Me/Me gauche interaction (destabilizing) |

| Anti | 180 | > 0 | No intramolecular H-bonding, Me/Me anti (stabilizing) |

Table 2: Calculated Relative Energies and Dihedral Angles for the Stable Conformers of (2R,3R)-Butane-2,3-diamine (Hypothetical Data)

| Conformer | N-C-C-N Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Gauche 1 | ~60 | 0.0 | Intramolecular H-bonding (stabilizing), favorable Me/H interactions |

| Gauche 2 | ~-60 | > 0 | Intramolecular H-bonding (stabilizing), less favorable Me/Me interaction |

| Anti | 180 | >> 0 | No intramolecular H-bonding, Me/Me anti (stabilizing) |

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformational equilibrium in solution.[6] The key parameter is the vicinal coupling constant (³J_HH) between the methine protons on C2 and C3, which is related to the dihedral angle between them by the Karplus equation.[2]

Protocol for NMR-based Conformational Analysis:

-

Sample Preparation : Dissolve 5-10 mg of the this compound stereoisomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

Data Acquisition : Acquire a high-resolution ¹H NMR spectrum at a controlled temperature.

-

Spectral Analysis : Identify and assign the signals for the methine protons (H-C2 and H-C3). Measure the vicinal coupling constant, ³J_HH, between these protons.

-

Data Interpretation : The observed coupling constant (J_obs) is a weighted average of the coupling constants for the anti (J_a) and gauche (J_g) conformers: J_obs = X_a * J_a + X_g * J_g where X_a and X_g are the mole fractions of the anti and gauche conformers, respectively (X_a + X_g = 1).

-

Population Analysis : By using theoretical or empirical values for J_a (typically 10-12 Hz) and J_g (typically 2-4 Hz), the mole fractions of the conformers can be calculated.

-

Thermodynamic Parameters : The Gibbs free energy difference (ΔG°) between the conformers can be determined using the equation: ΔG° = -RT ln(K_eq) where K_eq = X_g / X_a.

Computational Chemistry

Density Functional Theory (DFT) calculations are a robust method for investigating the conformational landscape of molecules.

Protocol for DFT-based Conformational Analysis:

-

Structure Generation : Build the initial structures of the anti and gauche conformers for each stereoisomer of this compound using a molecular modeling software.

-

Geometry Optimization : Perform geometry optimizations for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will locate the energy minima on the potential energy surface.

-

Frequency Calculations : Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Analysis : Compare the ZPVE-corrected electronic energies or the Gibbs free energies of the conformers to determine their relative stabilities.

-

Structural Analysis : Analyze the optimized geometries to determine key dihedral angles (N-C-C-N, C-C-C-C) and the parameters of the intramolecular hydrogen bond (e.g., N-H···N distance and angle).

Visualizations

The relationships between the different stereoisomers and their primary conformers can be visualized to better understand the conformational landscape.

Caption: Stereoisomeric and conformational relationships of this compound.

The following diagram illustrates a typical experimental workflow for the conformational analysis of a vicinal diamine.

Caption: Experimental and computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound is crucial for understanding its chemical and biological properties. Although specific experimental data for this molecule is sparse in the literature, a robust understanding can be built upon the principles of stereochemistry and by analogy to similar, well-characterized systems like butane-2,3-diol. The prevailing factor in determining the conformational equilibrium of this compound is the stabilizing effect of intramolecular hydrogen bonding, which is expected to favor the gauche conformers for all three stereoisomers. The detailed experimental and computational protocols outlined in this guide provide a clear pathway for researchers to obtain the specific quantitative data necessary for their applications in drug design and asymmetric catalysis. Further studies are warranted to populate the conformational landscape of this important molecule with precise energetic and geometric data.

References

Technical Guide on the Toxicity and Safety of Butane-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available safety information and general toxicological testing methodologies. Comprehensive, quantitative toxicity data for butane-2,3-diamine is limited in the public domain. The experimental protocols described herein are based on standardized OECD guidelines and represent the methodologies that would typically be employed for the safety assessment of a chemical of this nature.

Introduction

This compound is a diamine with potential applications in various fields, including as a building block in organic synthesis and for the development of novel chemical entities. A thorough understanding of its toxicity and safety profile is essential for its safe handling and for assessing its potential use in research and development, particularly in the context of drug development. This guide provides an overview of the known hazards associated with this compound and details the standard experimental protocols for its toxicological evaluation.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical with the following GHS classifications:

-

Corrosive to Metals: Category 1

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

-

Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin)

-

Acute Toxicity (Inhalation): Category 2 (Fatal if inhaled)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

The dihydrochloride (B599025) salt of this compound is also classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation[1].

Quantitative Toxicity Data

A comprehensive search of publicly available literature and databases did not yield specific quantitative toxicity data (e.g., LD50, LC50, NOAEL) for this compound. The following sections describe the standard experimental protocols that would be used to generate such data.

Table 1: Summary of Acute Toxicity Data (Data Not Available)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | Data Not Available | - |

| LD50 | Rabbit | Dermal | Data Not Available | - |

| LC50 | Rat | Inhalation | Data Not Available | - |

Experimental Protocols for Toxicological Assessment

The following are detailed methodologies for key toxicological studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity

Objective: To determine the acute oral toxicity of a substance, typically expressed as the median lethal dose (LD50).

Guideline: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Experimental Protocol:

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain) of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with a fasting period before and shortly after administration of the test substance.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

Procedure:

-

A group of three fasted female rats is treated with the starting dose.

-

If no mortality occurs, the next higher fixed dose is administered to another group of three animals.

-

If mortality occurs, the next lower fixed dose is administered to another group of three animals.

-

This procedure is continued until the dose causing mortality is identified or no mortality is observed at the highest dose.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is estimated based on the mortality data and the defined dose levels.

Workflow for Acute Oral Toxicity Testing (OECD 423).

Acute Dermal Toxicity

Objective: To determine the acute dermal toxicity of a substance.

Guideline: OECD Test Guideline 402 (Acute Dermal Toxicity).

Experimental Protocol:

-

Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used. Typically, 5 animals per dose group are used.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.

-

Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Dose Levels: A limit test at a dose of 2000 mg/kg body weight is often performed first. If toxicity is observed, a full study with at least three dose levels is conducted to determine the LD50.

-

Observations: Animals are observed for mortality and systemic toxicity signs for at least 14 days. Body weight is recorded weekly.

-

Pathology: A gross necropsy is performed on all animals.

Acute Inhalation Toxicity

Objective: To determine the acute inhalation toxicity of a substance, typically as the median lethal concentration (LC50).

Guideline: OECD Test Guideline 403 (Acute Inhalation Toxicity).

Experimental Protocol:

-

Test Animals: Young adult rats are the preferred species. Groups of at least 5 males and 5 females are used for each concentration.

-

Exposure System: Animals are exposed in a dynamic inhalation chamber that allows for the generation of a stable and uniform concentration of the test substance in the air.

-

Exposure Conditions: Animals are typically exposed for 4 hours to the test atmosphere.

-

Concentrations: A range of concentrations is tested to produce a concentration-response curve. A limit test at 5 mg/L may be performed for substances with low expected toxicity.

-

Observations: Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days. Body weights are recorded regularly.

-

Pathology: A gross necropsy is performed on all animals.

Skin and Eye Irritation/Corrosion

Objective: To assess the potential of a substance to cause irritation or corrosion to the skin and eyes.

Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

Experimental Protocol (Skin):

-

Test Animals: Albino rabbits are the recommended species.

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin.

-

Exposure: The treated area is covered with a gauze patch for 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale (Draize scale).

Experimental Protocol (Eye):

-

Test Animals: Albino rabbits are used.

-

Application: A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctivae at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to the Draize scale.

Mutagenicity

Objective: To assess the potential of a substance to induce genetic mutations.

Guideline: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test).

Experimental Protocol (Ames Test):

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

-

Procedure:

-

The bacterial tester strains are exposed to various concentrations of the test substance in the presence and absence of S9 mix.

-

The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

-

-

Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after incubation for 48-72 hours.

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Workflow for the Bacterial Reverse Mutation (Ames) Test.

Carcinogenicity

Objective: To assess the carcinogenic potential of a substance following long-term exposure.

Guideline: OECD Test Guideline 451 (Carcinogenicity Studies).

Experimental Protocol:

-

Test Animals: Typically, rats and mice are used. Groups of at least 50 males and 50 females are used for each dose level and a control group.

-

Dose Administration: The test substance is administered daily for a major portion of the animals' lifespan (e.g., 24 months for rats, 18 months for mice). The route of administration should be relevant to human exposure (e.g., oral, dermal, inhalation).

-

Dose Levels: At least three dose levels are used, with the highest dose inducing some toxicity but not significantly shortening the lifespan from effects other than tumors.

-

Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are recorded weekly.

-

Pathology: A full necropsy is performed on all animals. All organs and tissues are examined microscopically for neoplastic and non-neoplastic lesions.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Reproductive and Developmental Toxicity

Objective: To assess the potential of a substance to adversely affect reproductive function and the development of offspring.

Guideline: OECD Test Guideline 416 (Two-Generation Reproduction Toxicity Study).

Experimental Protocol:

-

Test Animals: Rats are the preferred species.

-

Study Design: The study involves two generations of animals (P and F1).

-

Dosing: The parental (P) generation is exposed to the test substance for a period before mating, during mating, gestation, and lactation. The F1 generation is selected from the P generation offspring and is also exposed to the test substance from weaning through maturity, mating, and the production of an F2 generation.

-

Dose Levels: At least three dose levels and a control are used.

-

Endpoints Evaluated:

-

Parental Animals: Mating performance, fertility, gestation length, parturition, and lactation.

-

Offspring: Viability, body weight, sex ratio, and developmental landmarks.

-

-

Pathology: A full necropsy and histopathological examination of reproductive organs are performed on the P and F1 generations.

Signaling Pathways and Mechanisms of Toxicity

Due to the lack of specific mechanistic studies on this compound in the public domain, it is not possible to provide diagrams of specific signaling pathways involved in its toxicity. Generally, diamines can exert toxicity through various mechanisms, including altering cellular pH, interacting with enzymes and receptors, and potential for metabolic activation to reactive intermediates. Further research is required to elucidate the specific mechanisms of action for this compound.

Conclusion

References

Commercial Sourcing and Synthesis of Enantiopure Butane-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthesis of enantiopure butane-2,3-diamine, a critical chiral building block in pharmaceutical and materials science. This document details commercial suppliers, quantitative product specifications, and in-depth experimental protocols for the synthesis and chiral resolution of this versatile diamine.

Commercial Suppliers of Enantiopure this compound

A number of chemical suppliers offer the enantiomers of this compound, primarily the (2R,3R)-(-) and (2S,3S)-(+) forms. The following tables summarize the available quantitative data from a selection of these suppliers. Purity and enantiomeric excess (ee%) are critical parameters for applications in asymmetric synthesis and drug development. While many suppliers list a chemical purity, the enantiomeric excess is not always readily available on their websites and may require direct inquiry or access to a certificate of analysis.

Table 1: Commercial Suppliers of (2R,3R)-(-)-Butane-2,3-diamine

| Supplier | Product Number | Purity | Enantiomeric Excess (ee%) | Available Quantities | CAS Number |

| Alfa Chemistry | ACM52165578 | Inquire | Inquire | Inquire | 52165-57-8 |

| BOC Sciences | 52165-57-8 | Inquire | Inquire | mg, g, kg, ton | 52165-57-8 |

| Sigma-Aldrich | - | - | - | - | 52165-57-8 |

| Thermo Fisher Scientific | - | - | - | - | 52165-57-8 |

Table 2: Commercial Suppliers of (2S,3S)-(+)-Butane-2,3-diamine

| Supplier | Product Number | Purity | Enantiomeric Excess (ee%) | Available Quantities | CAS Number |

| Alfa Chemistry | ACM52165567 | Inquire | Inquire | Inquire | 52165-56-7 |

| BOC Sciences | 52165-56-7 | Inquire | Inquire | mg, g, kg, ton | 52165-56-7 |

| Sigma-Aldrich | - | - | - | - | 52165-56-7 |

| Thermo Fisher Scientific | - | - | - | - | 52165-56-7 |

Note: Information on purity and enantiomeric excess often requires consultation of the product's certificate of analysis or direct contact with the supplier.

Experimental Protocols

The synthesis of enantiopure this compound is typically achieved through the synthesis of the racemic mixture, followed by chiral resolution.

Synthesis of Racemic this compound

A common route to racemic this compound involves the reduction of dimethylglyoxime (B607122).[1]

Step 1: Synthesis of Dimethylglyoxime from Methyl Ethyl Ketone

This procedure follows the method outlined in Organic Syntheses.

-

Materials:

-

Methyl ethyl ketone

-

Ethyl nitrite (B80452) (prepared in situ from sodium nitrite and sulfuric acid)

-

Hydrochloric acid

-

Hydroxylamine (B1172632) hydrochloride or sodium hydroxylamine monosulfonate

-

-

Procedure:

-

Prepare a solution of sodium hydroxylamine monosulfonate.

-

Prepare biacetyl monoxime by reacting methyl ethyl ketone with ethyl nitrite in the presence of hydrochloric acid.

-

The crude biacetyl monoxime is then reacted with the sodium hydroxylamine monosulfonate solution. The mixture is heated to approximately 70°C and then allowed to cool, during which dimethylglyoxime crystallizes.

-

The crystalline dimethylglyoxime is collected by filtration and washed with cold water.

-

Step 2: Reduction of Dimethylglyoxime to Racemic this compound

The reduction of dimethylglyoxime to the corresponding diamine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1]

-

Materials:

-

Dimethylglyoxime

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Water

-

Sodium hydroxide (B78521) solution

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, a suspension of LiAlH₄ in anhydrous ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of dimethylglyoxime in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reduction.

-

The reaction is then cautiously quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water.

-

The resulting granular precipitate is filtered off and washed with ether.

-

The combined ethereal filtrates are dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation to yield the racemic this compound.

-

Chiral Resolution of Racemic this compound using Tartaric Acid

The separation of the enantiomers of this compound is achieved by diastereomeric salt formation with a chiral resolving agent, such as (+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[1]

-

Materials:

-

Racemic this compound

-

(+)-Tartaric acid

-

Methanol

-

50% Sodium hydroxide solution

-

Diethyl ether

-

-

Procedure:

-

Dissolve (+)-tartaric acid in methanol.

-

Slowly add the racemic this compound to the tartaric acid solution. An exothermic reaction will occur.

-

Allow the solution to cool to room temperature and stand undisturbed for an extended period (e.g., overnight) to allow for the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by suction filtration and wash them with a small amount of cold methanol. This solid is the enriched diastereomeric salt of one of the this compound enantiomers.

-

To enhance purity, the collected crystals can be recrystallized from hot methanol.

-

The enantiomerically enriched diamine is liberated from the diastereomeric salt by dissolving the crystals in water and adding a 50% sodium hydroxide solution until the mixture is strongly basic.

-

The free diamine, which is insoluble in the aqueous solution, is then extracted with diethyl ether.

-

The ethereal extracts are combined, dried over a suitable drying agent, and the ether is removed by distillation to yield the enantiopure this compound. The other enantiomer can be recovered from the mother liquor of the initial crystallization.

-

Determination of Enantiomeric Excess

The enantiomeric excess (ee%) of the resolved this compound should be determined to confirm the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.

-

General HPLC Procedure:

-

A chiral stationary phase (CSP) column is selected that is suitable for the separation of chiral amines.

-

A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, is used.

-

The resolved diamine is dissolved in the mobile phase and injected onto the column.

-

The two enantiomers will have different retention times, resulting in two separate peaks in the chromatogram.

-

The enantiomeric excess is calculated from the areas of the two peaks using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

-

Visualizations

Experimental Workflow for Synthesis and Resolution of Enantiopure this compound

Caption: Workflow for the synthesis and resolution of enantiopure this compound.

Logical Relationship in Asymmetric Catalysis

Caption: Role of enantiopure this compound in asymmetric catalysis for drug development.

References

A Historical Perspective on the Synthesis of Butane-2,3-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals